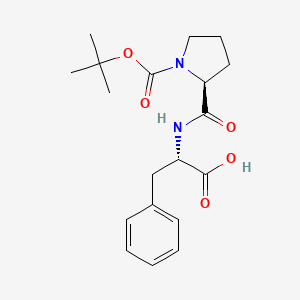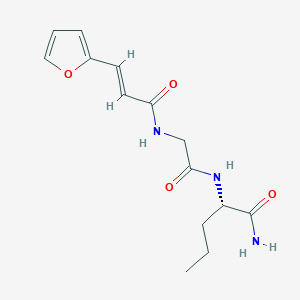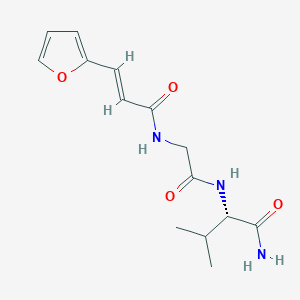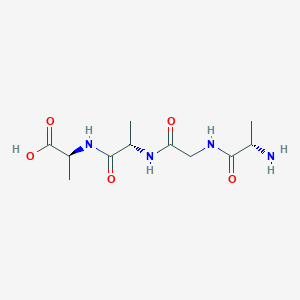![molecular formula C8H8N2O2 B1337243 [5-(2-Furyl)-1h-pyrazol-3-yl]methanol CAS No. 84978-67-6](/img/structure/B1337243.png)
[5-(2-Furyl)-1h-pyrazol-3-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[5-(2-Furyl)-1h-pyrazol-3-yl]methanol” is a compound useful in organic synthesis . It is also known as “(5-methyl-2-furyl)methanol” and has the InChI code "1S/C6H8O2/c1-5-2-3-6 (4-7)8-5/h2-3,7H,4H2,1H3" .
Molecular Structure Analysis
The molecular formula of “[5-(2-Furyl)-1h-pyrazol-3-yl]methanol” is C8H8N2O2 . The average mass is 164.161 Da and the monoisotopic mass is 164.058578 Da .Physical And Chemical Properties Analysis
“[5-(2-Furyl)-1h-pyrazol-3-yl]methanol” is a solid at ambient temperature . Its boiling point is 159°C .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antioxidant Properties
[5-(2-Furyl)-1h-pyrazol-3-yl]methanol derivatives have been synthesized and evaluated for their antimicrobial properties. The synthesis of various compounds utilizing this chemical structure has resulted in novel bis-α,β-unsaturated ketones, nicotinonitrile, and 1,2-dihydropyridine-3-carbonitrile derivatives. These compounds have been tested and found to possess significant antimicrobial properties against a range of pathogens (Altalbawy, 2013). Additionally, compounds incorporating [5-(2-Furyl)-1h-pyrazol-3-yl]methanol have exhibited antioxidant activity, especially when substituted with trichloromethyl groups, indicating their potential in combating oxidative stress-related conditions (Bonacorso et al., 2015).
Chemical Synthesis and Structural Analysis
The chemical is involved in the synthesis of a variety of heterocyclic compounds. Reactions involving [5-(2-Furyl)-1h-pyrazol-3-yl]methanol have led to the formation of thieno[2,3-b]pyridine and pyrazolo[3,4-b]pyridine derivatives, with their structures elucidated based on spectral properties and elemental analyses. This highlights its role in the formation of complex chemical structures (Denisova et al., 2002). Additionally, this chemical has been used in the synthesis of pyrazoline derivatives, showcasing its versatility in organic synthesis (Jothikrishnan & Shafi, 2009).
Pharmacological Applications
Compounds derived from [5-(2-Furyl)-1h-pyrazol-3-yl]methanol have shown potential in pharmacological applications. For instance, new derivatives of 1,3,5-trisubstituted pyrazolines have exhibited promising antimicrobial activity, suggesting their usefulness in developing new antimicrobial agents (Kumar et al., 2012). Additionally, novel pyrazole derivatives containing oxa/thiadiazolyl and pyrazolyl moieties have been synthesized and demonstrated significant antimicrobial and anticancer activities (Hafez et al., 2016).
Material Synthesis and Characterization
This chemical has also found applications in material science. It has been involved in the synthesis and characterization of single crystals such as 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol, showing its potential in materials with specific optical or electronic properties (Vyas et al., 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
[3-(furan-2-yl)-1H-pyrazol-5-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c11-5-6-4-7(10-9-6)8-2-1-3-12-8/h1-4,11H,5H2,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBADTAIDQSLLHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NNC(=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427618 |
Source


|
| Record name | [3-(Furan-2-yl)-1H-pyrazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(2-Furyl)-1h-pyrazol-3-yl]methanol | |
CAS RN |
84978-67-6 |
Source


|
| Record name | [3-(Furan-2-yl)-1H-pyrazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


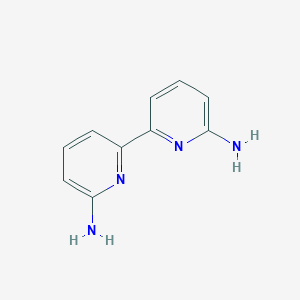
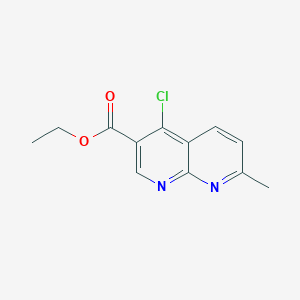

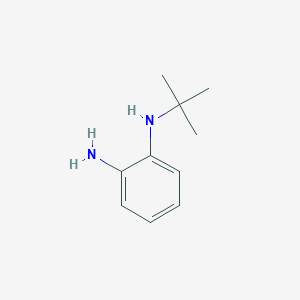
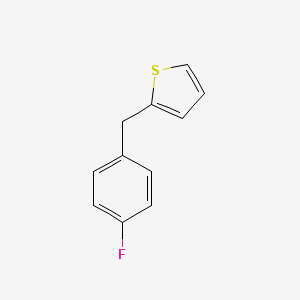
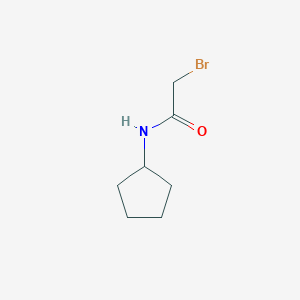
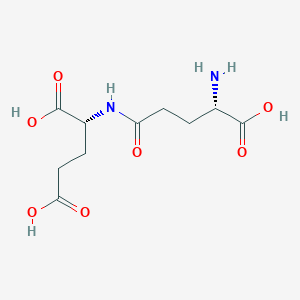
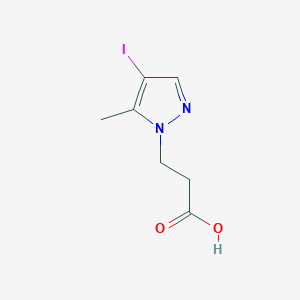
![[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1337187.png)
